molecular formula C15H17N3O2 B12223315 2,5-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]furan-3-carboxamide

2,5-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]furan-3-carboxamide

Cat. No.: B12223315
M. Wt: 271.31 g/mol
InChI Key: GBHGMUDXLNYXNM-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]furan-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with dimethyl groups and a carboxamide group linked to an azetidine ring, which is further substituted with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]furan-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors.

    Coupling with Pyridine: The pyridine moiety can be introduced through nucleophilic substitution reactions using pyridine derivatives.

    Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can be employed to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the furan or pyridine rings.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

2,5-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]furan-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate its interactions with biological targets.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]furan-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact molecular pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethylfuran: A simpler analog without the azetidine and pyridine moieties.

    N-(pyridin-2-yl)carboxamide: Lacks the furan and azetidine rings.

    Azetidine derivatives: Compounds with similar azetidine rings but different substituents.

Uniqueness

2,5-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]furan-3-carboxamide is unique due to its combination of a furan ring, dimethyl groups, an azetidine ring, and a pyridine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

2,5-dimethyl-N-(1-pyridin-2-ylazetidin-3-yl)furan-3-carboxamide

InChI

InChI=1S/C15H17N3O2/c1-10-7-13(11(2)20-10)15(19)17-12-8-18(9-12)14-5-3-4-6-16-14/h3-7,12H,8-9H2,1-2H3,(H,17,19)

InChI Key

GBHGMUDXLNYXNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2CN(C2)C3=CC=CC=N3

Origin of Product

United States

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